molecular formula C10H9NO2 B095492 1-Methylindole-2-carboxylic acid CAS No. 16136-58-6

1-Methylindole-2-carboxylic acid

Cat. No.: B095492
CAS No.: 16136-58-6
M. Wt: 175.18 g/mol
InChI Key: MAHAMBLNIDMREX-UHFFFAOYSA-N
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Description

1-Methylindole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a methyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the second position. It has the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .

Scientific Research Applications

1-Methylindole-2-carboxylic acid has numerous applications in scientific research:

Safety and Hazards

1-Methylindole-2-carboxylic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off immediately with plenty of soap and water. Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound .

Future Directions

1-Methylindole-2-carboxylic acid has been used in the synthesis of various compounds with potential therapeutic applications. For instance, it has been used in the preparation of keto-indoles as novel indoleamine 2,3-dioxygenase (IDO) inhibitors . It has also been used in the synthesis of fenbufen and ethacrynic acid derivatives as potential antitumor agents via amide coupling reactions . Future research may continue to explore the potential applications of this compound in the development of new therapeutic agents .

Preparation Methods

1-Methylindole-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the Fischer indole synthesis, where pyruvic acid 1-methylphenylhydrazone is treated with alcoholic hydrogen chloride . Another method involves the reaction of 1-methylindole with carbon dioxide under high pressure and temperature conditions. Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Methylindole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms of indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common reagents used in these reactions include thionyl chloride, hydrogen chloride, and various oxidizing and reducing agents. Major products formed from these reactions include sulfinyl chlorides and other substituted indole derivatives.

Comparison with Similar Compounds

1-Methylindole-2-carboxylic acid can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    1-Methylindole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    2-Methylindole: Has the methyl group at the second position instead of the nitrogen atom, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHAMBLNIDMREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167123
Record name 1-Methyl-1H-indole-2-carboxylic acid
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16136-58-6
Record name 1-Methyl-1H-indole-2-carboxylic acid
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Record name 1H-Indole-2-carboxylic acid, 1-methyl-
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Record name 1-Methylindole-2-carboxylic acid
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Record name 1-Methyl-1H-indole-2-carboxylic acid
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Record name 1-methyl-1H-indole-2-carboxylic acid
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Synthesis routes and methods

Procedure details

A solution of N-(4-{4-amino-7-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-ynyl]thieno[3,2-c]pyridin-3-yl}-2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide (0.078 g, 0.119 mmol) in ethanol (5 mL) was treated with hydrazine monohydrate (0.048 g, 0.955 mmol). The reaction mixture was stirred for 15 hours at 50° C. The solvent was removed under reduced pressure. The compound was purified by preparative HPLC to afford 0.007 g (10%) the title compound. 1H NMR (DMSO-d6, 400 MHz) δ 9.463 (s, 1H), 8.05-7.98 (m, 1H), 7.94 (s, 1H), 7.65-7.6 (m, 1H), 7.561-7.519 (m, 2H), 7.304-7.265 (m, 2H), 7.124 (s, 1H), 7.104-7.084 (m, 1H), 7.046-7.021 (m, 1H), 5.736 (brs, 2H), 3.99 (s, 3H), 3.867 (s, 3H), 2.7-2.6 (m, 2H), 2.58-2.5 (m, 2H), 1.6 (m, 4H); LCMS (Conditions a) Rt 3.45 min (95%), M+ 524.6.
Name
N-(4-{4-amino-7-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-ynyl]thieno[3,2-c]pyridin-3-yl}-2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide
Quantity
0.078 g
Type
reactant
Reaction Step One
Quantity
0.048 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
10%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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